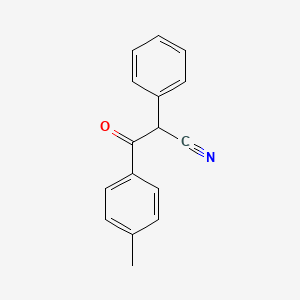

3-(4-Methylphenyl)-3-oxo-2-phenylpropanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Methylphenyl)-3-oxo-2-phenylpropanenitrile, also known as MPPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPN is a nitrile derivative of chalcone, a naturally occurring compound found in various plants.

Wissenschaftliche Forschungsanwendungen

Oxidative Cyclizations

3-(4-Methylphenyl)-3-oxo-2-phenylpropanenitrile and related compounds have been utilized in oxidative cyclizations. Manganese(III) acetate has been employed for the oxidative cyclization of 3-oxopropanenitriles with conjugated alkenes. This process facilitates the synthesis of 4,5-dihydrofuran-3-carbonitriles containing heterocycles (Yılmaz, Uzunalioğlu, & Pekel, 2005).

Chemo- and Stereoselective Reduction

The compound has been used in studies exploring chemo- and stereoselective reduction. Bakers' yeast mediated reduction of 3-oxo-3-phenylpropanenitrile at low temperatures has been shown to yield specific stereoisomers in significant yields. This demonstrates the potential of using low temperatures to enhance yeast selectivity in chemical reactions (Florey, Smallridge, Ten, & Trewhella, 1999).

Synthesis of Substituted 3-Aminoindolizines

A one-pot method for the synthesis of substituted 3-aminoindolizines has been developed using 3-oxo-3-phenylpropanenitrile. This efficient method involves the treatment of 2-formyl-1,4-dihydropyridines with 3-oxo-3-phenylpropanenitrile, offering a streamlined approach for creating these compounds (Chudík, Marchalin, Pham-Huu, Humpa, & Friedl, 1999).

Cross-Coupling Reactions

The compound has been instrumental in studies on cross-coupling reactions. Research involving meta-C–H arylation and methylation of phenolic derivatives used a nitrile template, demonstrating the potential of these compounds in facilitating complex chemical processes (Wan, Dastbaravardeh, Li, & Yu, 2013).

Synthesis of Novel Heterocycles

3-(4-Methylphenyl)-3-oxo-2-phenylpropanenitrile has been used as a precursor in the synthesis of novel heterocycles. This includes reactions with various hydrazides leading to the formation of structurally diverse products (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

Laccase-Catalyzed α-Arylation

Studies on laccase-catalyzed α-arylation have employed 3-(4-Methylphenyl)-3-oxo-2-phenylpropanenitrile. This approach is environmentally friendly, using laccases as catalysts for the cross-coupling reaction, offering a green method for α-arylation of primary nitriles (Cannatelli & Ragauskas, 2015).

Catalysis and Polymerization

The compound has been examined in the context of catalysis and polymerization. For instance, it has been studied for its role in controlling nitroxide mediated polymerization of methacrylates and styrene (Simula, Ruipérez, Ballard, Leiza, van Es, & Asua, 2019).

Antimicrobial and Antiviral Activities

Certain derivatives of this compound have been investigated for their antimicrobial and antiviral activities. Research on phenylpropanoids, including derivatives of 3-(4-Methylphenyl)-3-oxo-2-phenylpropanenitrile, has shown potential in combating viral infections such as tobacco mosaic virus (Tang, Shi, Liu, Jiang, Zhao, Liu, Xiang, Chen, Shen, Miao, Liu, & Yang, 2017).

Eigenschaften

IUPAC Name |

3-(4-methylphenyl)-3-oxo-2-phenylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-12-7-9-14(10-8-12)16(18)15(11-17)13-5-3-2-4-6-13/h2-10,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBAMNRZYBNATRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C#N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylphenyl)-3-oxo-2-phenylpropanenitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethyl-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2468221.png)

![1-methyl-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2468228.png)

![Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2468231.png)

![1-(2,3-Dichlorobenzoyl)-4-[[5-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]piperidine-4-carboxylic acid](/img/structure/B2468232.png)

![7-Fluoro-2-methyl-3-[[1-(1,3,4-oxadiazol-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2468234.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2468235.png)

![2-[(4-Methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2468237.png)

![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2468241.png)

![(E)-3-[4-(2-Amino-2-oxoethoxy)-3-chloro-5-methoxyphenyl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2468243.png)